molecular formula C10H11NOS B12823384 5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene

5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene

Cat. No.: B12823384
M. Wt: 193.27 g/mol
InChI Key: LFDXQVKYUJFDBG-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene is an organic compound belonging to the class of arylthiocyanates. These compounds are characterized by the presence of a thiocyanate group (-SCN) attached to an aromatic ring. The compound’s structure includes a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to a benzene ring, making it a substituted benzene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene typically involves the thiocyanation of an aromatic precursor. One common method is the reaction of N-bromosulfonamides with aromatic compounds in the presence of potassium thiocyanate (KSCN). This reaction proceeds under mild conditions and is generally applicable to various benzenoid substrates .

Industrial Production Methods

Industrial production of arylthiocyanates, including this compound, often employs similar synthetic routes but on a larger scale. The use of ammonium thiocyanate and ammonium peroxodisulfate as reagents in methanol containing 20% water has been reported to yield arylthiocyanates efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The thiocyanate group can participate in electrophilic substitution reactions, where it is replaced by other electrophiles.

    Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by nucleophiles.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include molecular halogens (e.g., bromine) and alkali metal thiocyanates.

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) and potassium hydroxide (KOH) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with sodium methoxide can produce methoxy-substituted derivatives .

Scientific Research Applications

5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene involves its interaction with biological targets through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function. The compound’s antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1,3-dimethyl-2-thiocyanatobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups enhances its stability and reactivity compared to other arylthiocyanates .

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

(4-methoxy-2,6-dimethylphenyl) thiocyanate

InChI

InChI=1S/C10H11NOS/c1-7-4-9(12-3)5-8(2)10(7)13-6-11/h4-5H,1-3H3

InChI Key

LFDXQVKYUJFDBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1SC#N)C)OC

Origin of Product

United States

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